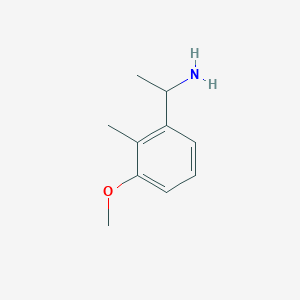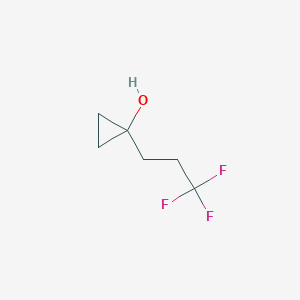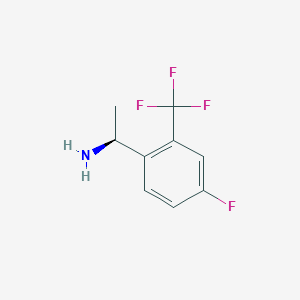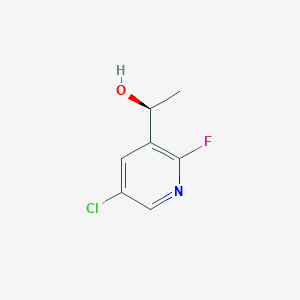
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with chlorine and fluorine atoms. The presence of the hydroxyl group attached to the chiral center makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol typically involves the asymmetric reduction of the corresponding ketone or the enantioselective addition of organometallic reagents to the pyridine derivative. Common reagents used in these reactions include chiral catalysts, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ketone.
Reduction: Formation of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)alkane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ketone
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)alkane
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)amine
Uniqueness
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of a chiral hydroxyl group
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m0/s1 |
InChI Key |
UDHZNQASFFDRGK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC(=C1)Cl)F)O |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


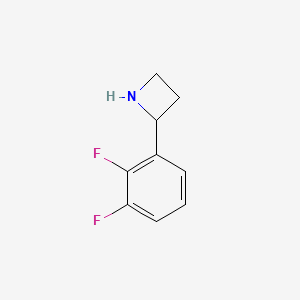
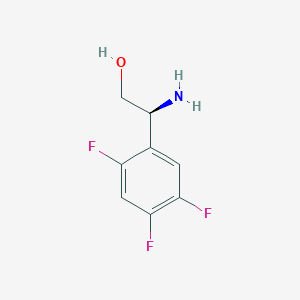


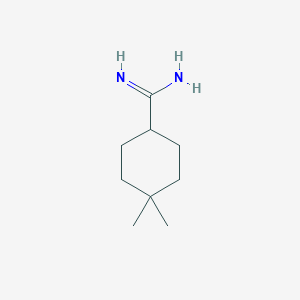

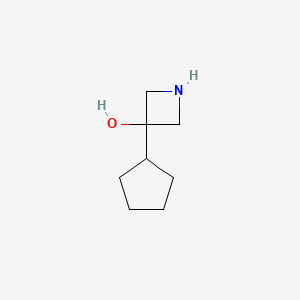



![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
